![molecular formula C19H22N2O B2896643 3-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methylphenyl]pyridine CAS No. 2418732-12-2](/img/structure/B2896643.png)
3-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methylphenyl]pyridine
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Overview
Description
Aziridines are a type of organic compound characterized by a three-membered ring structure containing a nitrogen atom . They are used as building blocks for polyamines through anionic and cationic ring-opening polymerization .
Synthesis Analysis
Aziridines can be synthesized through various methods, including the reaction of ethylene or propylene imine with benzonitrile N-oxides . The synthesis and modification of aziridin-1-yl oximes, a class of compounds related to aziridines, have been studied for their potential as precursors to different heterocyclic compounds .Molecular Structure Analysis
The molecular structure of aziridines consists of a three-membered ring with one nitrogen atom. This ring strain influences their reactivity and makes them useful in various chemical reactions .Chemical Reactions Analysis
Aziridines are involved in anionic and cationic ring-opening polymerizations . They can also undergo reactions with other reactive monomers such as ethylene oxide .Physical And Chemical Properties Analysis
Aziridines are typically liquid at room temperature and have a strong, unpleasant odor. They are highly reactive due to the strain in the three-membered ring .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methylphenyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14-4-7-16(17-3-2-8-20-10-17)9-19(14)22-13-18-12-21(18)11-15-5-6-15/h2-4,7-10,15,18H,5-6,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDVANJEGYVSHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=CC=C2)OCC3CN3CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}-4-methylphenyl)pyridine |
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